molecular formula C13H14N2O B14383661 N-Propylquinoline-2-carboxamide CAS No. 90173-74-3

N-Propylquinoline-2-carboxamide

Cat. No.: B14383661
CAS No.: 90173-74-3
M. Wt: 214.26 g/mol
InChI Key: UQWJQEITFAIVIJ-UHFFFAOYSA-N
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Description

N-Propylquinoline-2-carboxamide is a synthetic organic compound belonging to the class of quinoline carboxamides, which are recognized for their diverse and potent biological activities. This compound is offered for research purposes to investigate its potential pharmacological properties. Quinoline-2-carboxamide derivatives have been identified as promising scaffolds in medicinal chemistry, with studies highlighting their significant in vitro antimycobacterial activity against species such as Mycobacterium tuberculosis . Some analogs in this class have shown higher activity than standard treatments like isoniazid, demonstrating the value of this chemical backbone in developing new therapeutic agents . Furthermore, recent research and reviews emphasize the considerable anticancer potential of quinoline carboxamides, identifying them as inhibitors of critical biological targets including topoisomerases and protein kinases, which are crucial for cancer cell proliferation . Additional research avenues for related quinoline carboxamides include their role as antagonists for purinergic receptors like the P2X7R, which is overexpressed in various cancers and involved in cell proliferation and apoptosis , and as metabotropic glutamate receptor (mGluR1) antagonists for investigating neuropathic pain pathways . The lipophilicity imparted by the N-alkyl chain is a key parameter influencing the compound's biological activity and is a central focus of structure-activity relationship (SAR) studies . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90173-74-3

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-propylquinoline-2-carboxamide

InChI

InChI=1S/C13H14N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3,(H,14,16)

InChI Key

UQWJQEITFAIVIJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Propylquinoline 2 Carboxamide

Classical and Modern Approaches for Quinoline (B57606) Ring System Construction

The foundation of N-Propylquinoline-2-carboxamide synthesis lies in the construction of the quinoline ring. Over the years, numerous methods have been developed, ranging from classical named reactions to more advanced strategies that allow for the introduction of specific substituents. jptcp.com

Established Quinoline Synthesis Reactions

Several classical reactions have been instrumental in the synthesis of quinoline and its derivatives. jptcp.com These methods typically involve the condensation and cyclization of anilines with various reagents. wikipedia.org

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin, followed by the formation of an imine and then an enamine with the carbonyl compound. wikipedia.org This enamine subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org The Pfitzinger reaction is a versatile method for producing quinoline-4-carboxylic acid derivatives. jocpr.com

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline (B41778) and a benzaldehyde) and an electron-rich alkene. wikipedia.orgacs.org This reaction, often catalyzed by a Lewis acid, leads to the formation of tetrahydroquinolines, which are then oxidized to quinolines. acs.org It is a valuable multi-component reaction for synthesizing substituted quinolines. wikipedia.org Recent advancements have expanded the scope of the Povarov reaction, including the use of molecular iodine as a mediator in a formal [3 + 2 + 1] cycloaddition to directly synthesize substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgresearchgate.net

Doebner-Miller Reaction: Also known as the Skraup-Doebner-von Miller quinoline synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org It is a modification of the Skraup synthesis and is catalyzed by acids like hydrochloric acid or Lewis acids. iipseries.orgsynarchive.com This method is particularly useful for preparing 2,4-disubstituted quinoline derivatives. iipseries.org

Skraup Synthesis: In the classic Skraup synthesis, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of aniline, cyclization, and finally oxidation to form the quinoline ring. numberanalytics.com While effective, this reaction can be vigorous. wikipedia.org

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr variation). wikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate followed by an electrocyclic ring closing. wikipedia.org High-boiling point solvents are often used to facilitate the reaction. nih.gov

Friedländer Synthesis: The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and is a straightforward method for producing substituted quinolines. jk-sci.comalfa-chemistry.com The mechanism can proceed through either an initial aldol (B89426) addition or the formation of a Schiff base. wikipedia.org

These classical methods are summarized in the table below:

ReactionReactantsProduct
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseSubstituted Quinoline-4-carboxylic acids wikipedia.org
Povarov Reaction Aniline, Benzaldehyde, AlkeneSubstituted Quinolines wikipedia.org
Doebner-Miller Reaction Aniline, α,β-Unsaturated Carbonyl2,4-Disubstituted Quinolines iipseries.org
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentQuinoline wikipedia.orgpharmaguideline.com
Conrad-Limpach Synthesis Aniline, β-Ketoester4-Hydroxyquinolines or 2-Hydroxyquinolines wikipedia.org
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonylSubstituted Quinolines wikipedia.org

Advanced Synthetic Strategies for Substituted Quinoline-2-Carboxylic Acid Precursors

Modern synthetic chemistry offers more advanced and targeted approaches for the synthesis of specific quinoline derivatives, such as the quinoline-2-carboxylic acid scaffold required for this compound. These strategies often provide better control over the placement of substituents.

One key precursor is quinoline-2-carboxylic acid itself. This can be synthesized through various methods, including oxidative processes starting from 2-methylquinoline. nih.gov Another approach involves the Doebner reaction, which is a three-component coupling of an aniline, pyruvic acid, and an aldehyde to directly form quinoline-4-carboxylic acids, which can sometimes be adapted for 2-carboxylic acid synthesis. jptcp.com

Recent research has also focused on developing one-pot syntheses of quinoline-2-carboxylates under heterogeneous conditions, offering a more efficient and environmentally friendly route. nih.gov Furthermore, palladium-catalyzed decarbonylative Suzuki cross-coupling of quinoline carboxylic acids with arylboronic acids provides a direct method for the synthesis of 2-aryl quinolines. organic-chemistry.org

Strategies for Introduction and Elaboration of the Carboxamide Moiety at Position 2

Once the quinoline-2-carboxylic acid precursor is obtained, the next critical step is the formation of the N-propylcarboxamide group at the 2-position. This involves two key transformations: amidation and N-alkylation.

Amidation Reactions and Coupling Methodologies

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine is generally not spontaneous and requires activation of the carboxylic acid. luxembourg-bio.com

A common method is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, quinoline-2-carboxylic acid can be treated with thionyl chloride to form quinoline-2-carbonyl chloride. ajchem-a.comcivilica.com This acyl chloride can then react with propylamine (B44156) to yield this compound.

Alternatively, a wide array of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with the amine. These reagents activate the carboxylic acid in situ, allowing for a milder and more efficient reaction. organic-chemistry.org Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts like BOP and HBTU. peptide.comhepatochem.com The general mechanism with a carbodiimide (B86325) involves the formation of a reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comyoutube.com

Coupling Reagent ClassExamplesByproduct Characteristics
Carbodiimides DCC, DIC, EDC peptide.comDCC byproduct is insoluble; DIC and EDC byproducts are soluble. peptide.com
Phosphonium Salts BOP, PyBOPDo not react with the free amino group of the amine component. hepatochem.com
Aminium Salts HBTU, TBTUFast reaction times and minimal racemization. peptide.com

Specific N-Alkylation Approaches for the N-Propyl Chain

While the direct amidation of quinoline-2-carboxylic acid with propylamine is the most straightforward route to this compound, an alternative, though less direct, approach would involve the N-alkylation of a pre-formed quinoline-2-carboxamide (B1208818). This would entail reacting quinoline-2-carboxamide with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. However, this method is less common for the synthesis of N-substituted amides due to potential side reactions and the availability of the direct amidation route.

Structural Derivatization and Functional Group Interconversions on the Quinoline Ring System

The quinoline ring system is amenable to a variety of structural modifications, allowing for the synthesis of a diverse range of derivatives of this compound. nih.gov These modifications can be broadly categorized as functional group interconversions. fiveable.mesolubilityofthings.com

Functional group interconversions are a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.mesolubilityofthings.com On the quinoline ring, this can include a range of reactions:

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically occur at positions 5 and 8. iipseries.org For example, nitration of the quinoline ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization. nih.gov

Nucleophilic Aromatic Substitution: The pyridine (B92270) portion of the quinoline ring is susceptible to nucleophilic attack, particularly at positions 2 and 4. iipseries.org This allows for the introduction of various nucleophiles.

Oxidation and Reduction: The quinoline ring itself can undergo oxidation or reduction reactions. For instance, the nitrogen atom can be oxidized to an N-oxide. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the quinoline ring, provided a suitable handle like a halogen is present.

These derivatization strategies are powerful tools for creating libraries of this compound analogs with diverse functionalities, which is crucial for exploring their potential applications. researchgate.net

Regioselective Substitutions on the Quinoline Core

The quinoline ring is a key target for functionalization. Regioselective substitutions, which are reactions that selectively target a specific position on the ring, are crucial for developing new derivatives. Palladium-catalyzed C-H activation is a prominent method for introducing new groups onto the quinoline core. mdpi.com For instance, the C2 position can be selectively arylated. mdpi.com While the presence of the carboxamide group at C2 already occupies this position in the parent molecule, other positions on the quinoline ring, particularly on the benzene portion, are accessible for substitution.

Furthermore, transformations involving quinoline N-oxides are common for achieving regioselectivity. mdpi.com The N-oxide can direct substitution to the C2 position, though this is less relevant for post-synthesis modification of this compound itself. However, similar principles can be applied to functionalize other positions. For example, C-H activation processes, often mediated by transition metals like palladium, can facilitate the introduction of aryl or alkyl groups at various positions, with the specific outcome depending on the directing effects of the existing substituents and the reaction conditions employed. mdpi.comnih.gov

Below is a table summarizing potential regioselective substitution reactions on the quinoline core.

Reaction TypeReagents/CatalystTarget PositionPotential Product
C-H ArylationPd(OAc)₂, Ligand, Aryl HalideBenzene ring of quinolineAryl-substituted this compound
C-H AlkenylationPd Catalyst, AlkeneBenzene ring of quinolineAlkenyl-substituted this compound
NitrationHNO₃, H₂SO₄Positions 5 and 8Nitro-N-Propylquinoline-2-carboxamide
HalogenationNBS, NCSVarious positionsHalo-N-Propylquinoline-2-carboxamide

Modifications of the N-Propyl Side Chain and Carboxamide Linkage

The N-propyl side chain and the carboxamide linkage offer additional sites for chemical modification. The stability of the amide bond is significant, but it can be hydrolyzed under strong acidic or basic conditions to yield quinaldic acid and propylamine.

Modifications to the N-propyl group itself can be envisioned through various synthetic routes. For instance, if a suitable precursor with a functionalizable propyl chain is used (e.g., a hydroxypropyl or aminopropyl group), a wide array of derivatives can be accessed through esterification, etherification, or amidation reactions.

The carboxamide linkage is central to the structure and properties of many biologically active molecules. nih.gov In the synthesis of related quinoline-carboxamide derivatives, the formation of this amide bond is a key step, often achieved by coupling a quinoline carboxylic acid with an appropriate amine. nih.gov The nature of the linkage itself, being an amide, provides significant stability to the molecule. nih.gov

Analytical Techniques for Structural Elucidation in Synthetic Chemistry

Confirming the precise structure of synthesized compounds like this compound is paramount. A suite of advanced analytical techniques is employed for this purpose, providing unambiguous structural data.

Spectroscopic Characterization Methodologies (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural characterization of organic molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. eurjchem.com ¹H NMR would show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the N-propyl group. The chemical shifts and coupling patterns provide information about the connectivity and spatial relationships of the atoms. ¹³C NMR provides data on the chemical environment of each carbon atom. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Key characteristic absorption bands for this compound would include the N-H stretch and the strong C=O (amide I) stretch of the carboxamide group, as well as C-H and C=C/C=N vibrations from the propyl chain and quinoline ring, respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, which are characteristic of the quinoline chromophore. researchgate.net The spectrum would show absorption bands corresponding to the π-π* transitions within the aromatic system. eurjchem.com

The table below summarizes the expected spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR Signals for quinoline ring protons (aromatic region), N-H proton (amide), and CH₂, CH₂, CH₃ protons of the propyl group (aliphatic region).
¹³C NMR Resonances for quinoline ring carbons, the amide carbonyl carbon, and the three distinct carbons of the propyl group.
IR (cm⁻¹) ~3400 (N-H stretch), ~1670 (C=O amide stretch), ~3000 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600 (C=C/C=N ring stretch). researchgate.net
UV-Vis (nm) Absorption maxima in the UV region characteristic of the quinoline aromatic system. researchgate.net

High-Resolution Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, by providing a highly accurate mass-to-charge ratio. nih.govnih.gov This allows for the unambiguous confirmation of the molecular formula of this compound.

Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound. colorado.edu This experimental data is then compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's identity and purity. nih.govcolorado.edu

TechniqueInformation ProvidedApplication to this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass-to-charge ratio, allowing for determination of the molecular formula. mdpi.comConfirms the elemental composition as C₁₃H₁₄N₂O.
Elemental Analysis Determines the percentage of Carbon, Hydrogen, Nitrogen, and Oxygen. colorado.eduExperimental %C, %H, and %N values would be compared to the calculated theoretical values for C₁₃H₁₄N₂O.

Exploration of Structure Activity Relationships Sar for N Propylquinoline 2 Carboxamide and Its Analogs

Impact of the N-Propyl Group on Molecular Recognition and Ligand-Target Interactions

The N-propyl group attached to the carboxamide nitrogen of quinoline-2-carboxamide (B1208818) plays a crucial role in how the molecule is recognized by and interacts with its biological targets. While specific studies focusing solely on the N-propyl group in N-Propylquinoline-2-carboxamide are not extensively detailed in the provided results, broader studies on related quinoline (B57606) carboxamides highlight the importance of the substituent at this position.

Furthermore, studies on other quinoline-2-carboxamides have shown that the nature of the N-substituent is critical for biological activity. For example, research on antimycobacterial activity revealed that N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide demonstrated notable activity against M. tuberculosis. nih.govresearchgate.net This indicates that the size and cyclical nature of the group attached to the carboxamide nitrogen can be more favorable for certain biological targets than a simple alkyl chain like a propyl group. The dependence of activity on the lipophilicity introduced by these N-substituents often follows a parabolic trend, where an optimal lipophilicity leads to maximum activity. nih.gov

Influence of Substituents on the Quinoline Core on Biological Activity

The quinoline core is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. researchgate.net The position and nature of these substituents can dramatically alter the compound's pharmacological profile. rsc.orgrsc.org

Effects of Halogenation and Hydroxyl Group Modifications

Halogenation of the quinoline ring has been shown to be a powerful strategy for enhancing biological activity. In a series of quinoline-6-carboxamide (B1312354) derivatives, the introduction of halogens at the 4-position of a phenyl ring attached to the carboxamide significantly improved potency against the P2X7 receptor. nih.gov Specifically, the 4-iodo substituted compound was the most potent, followed by the 4-fluoro and 4-chloro analogs. nih.gov This highlights the positive impact of electronegative halogen atoms on the affinity of the molecule for its target. nih.gov Similarly, the presence of a chloro substituent on the quinoline ring has been reported to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org The introduction of a nitro group, which is strongly electron-withdrawing, in conjunction with bromine substitutions on the quinoline scaffold has been shown to synergistically enhance anticancer potency. nih.gov

Hydroxyl group modifications also play a significant role. For instance, 8-hydroxyquinoline (B1678124) is known to inhibit the growth of M. tuberculosis. rsc.org In another study, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized from an 8-hydroxyquinoline precursor. nih.gov These compounds showed inhibitory activity against various carbonic anhydrase isoforms, with the potency depending on the nature of the alkyl or benzyl (B1604629) group attached to the 8-hydroxy position. nih.gov

Role of Aromatic and Heteroaromatic Ring Substitutions

The attachment of aromatic and heteroaromatic rings to the quinoline core can significantly influence biological activity. nih.govrsc.orgijresm.com For instance, in a study of quinoline-6-carboxamide derivatives, the presence of a 4-phenyl group on the benzenesulfonate (B1194179) moiety resulted in an IC50 value of 1.11 μM against the P2X7 receptor. nih.gov Another derivative with a 2-thiophene substitution showed an IC50 of 2.48 μM. nih.gov These findings underscore that the type of aromatic or heteroaromatic ring and its substitution pattern are critical determinants of potency.

In the context of anticancer agents, the introduction of diverse nitrogen heterocycles at the C4 position of a pyridine (B92270) ring linked to a quinoline scaffold has been shown to have a significant impact on improving anti-proliferative activity. nih.gov The specific heterocycle used can greatly influence the compound's effectiveness. nih.gov

Contribution of the Carboxamide Linkage and Its Substituents to Potency and Selectivity

The carboxamide linkage (-CONH-) is a key structural feature in many biologically active compounds, including quinoline derivatives. nih.govnih.gov This functional group can act as a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets. nih.gov The nature of the substituents on both the carbonyl and the nitrogen side of the amide can profoundly affect the compound's potency and selectivity. nih.gov

In a series of P2X7 receptor antagonists, quinoline-carboxamide derivatives were found to be potent inhibitors. nih.gov The study highlighted that the amide linkage, in conjunction with a sulfonate linkage in the molecule, was associated with favorable P2X7R inhibition. nih.gov The substituents on the aromatic ring attached to the carboxamide nitrogen had a clear impact on activity. For example, substitutions with electron-withdrawing groups like -OCF3 and -CF3, as well as electron-donating groups like -CH3 on a phenyl ring, improved inhibitory potency. nih.gov

Furthermore, the nature of the amine that forms the carboxamide is critical. Studies on quinoline-4-carboxamides as antimalarial agents revealed that the basicity, lipophilicity, and linker length of the amine substituent at the R2 position were all important for activity. acs.org For instance, replacing a basic pyrrolidine (B122466) with a less basic morpholine (B109124) led to a significant drop in potency. acs.org Capping the amide NH with a methyl group also resulted in a substantial decrease in activity, emphasizing the importance of the amide proton for hydrogen bonding. acs.org

Stereochemical Considerations in Quinoline-Carboxamide Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as it can significantly influence the interaction of a compound with its biological target. For quinoline-carboxamide derivatives, the presence of chiral centers can lead to different stereoisomers, each potentially having distinct biological activities.

For example, in the design of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, a series of quinoline-8-carboxamides were synthesized. researchgate.net The design of these molecules aimed to maintain a specific pharmacophore conformation through an intramolecular hydrogen bond. researchgate.net The spatial arrangement of substituents, particularly at the 2- and 3-positions of the quinoline ring, had a profound effect on their inhibitory potency. researchgate.net This underscores the importance of controlling the stereochemistry to ensure the optimal orientation of the molecule within the active site of the enzyme.

The concept of stereoisomers having different biological activities is well-established in pharmacology. A classic example is the molecule LSD, which has two chiral centers and thus four possible stereoisomers. wikipedia.org Only the d-LSD isomer is known to have significant psychoactive effects, while the l-LSD isomer is essentially inactive. wikipedia.org This principle applies to quinoline-carboxamides as well, where the specific spatial arrangement of atoms can be the determining factor for a compound's therapeutic efficacy.

Investigations into the Biological Activity and Molecular Mechanisms of Quinoline 2 Carboxamide Derivatives

Antileishmanial Research Endeavors Related to 2-Substituted Quinolines

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem. The search for new, effective, and less toxic drugs is a research priority. Within this context, 2-substituted quinolines, a class of compounds that includes the structural backbone of N-Propylquinoline-2-carboxamide, have emerged as promising antileishmanial agents.

The precise molecular targets of many quinoline (B57606) derivatives within the Leishmania parasite are still under active investigation. However, the broader class of quinoline carboxamides has been shown to interfere with vital parasitic processes. For instance, in the related field of antimalarial research, quinoline carboxamide compounds were designed to inhibit falcipain-2, a critical cysteine protease in Plasmodium falciparum responsible for degrading hemoglobin. nih.gov This mode of action, targeting essential enzymes in the parasite's metabolism, is a common strategy in the development of antiparasitic drugs.

For 2-substituted quinolines like 2-n-propylquinoline, a close analog of this compound, significant in-vivo activity has been demonstrated. In a BALB/c mouse model of visceral leishmaniasis (L. donovani), oral administration of 2-n-propylquinoline led to a substantial reduction in parasite load, achieving up to a 99% decrease after a ten-day treatment regimen. nih.gov While its specific enzymatic or pathway inhibition in Leishmania is not fully elucidated, its proven efficacy underscores the potential of the 2-substituted quinoline scaffold in targeting the parasite's biological pathways.

A significant challenge in the development of 2-substituted quinolines is their physicochemical properties. 2-n-propylquinoline, for example, is a lipophilic, oily compound with poor water solubility, which complicates its formulation for intravenous administration—a route often necessary for treating severe, disseminated leishmaniasis. nih.govresearchgate.net

To overcome these limitations, researchers have explored various formulation strategies. One successful approach involved the complexation of 2-n-propylquinoline with hydroxypropyl-beta-cyclodextrin (HP-β-CD). nih.gov This formulation created a suitable carrier system for the lipophilic drug, enabling potential intravenous use. nih.gov Another innovative strategy has been the synthesis of water-soluble polymeric prodrugs of 2-n-propylquinoline, designed to improve its pharmacokinetic profile and allow for intravenous delivery in cases of severe visceral leishmaniasis where oral administration may be compromised. researchgate.net

These chemical and formulation modifications are crucial for translating the inherent biological activity of these compounds into viable therapeutic options.

Modulation of Purinergic Receptors: Focus on P2X7R Antagonism

The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a critical role in inflammation and is increasingly recognized as a therapeutic target in various pathologies, including cancer. nih.govnih.gov Quinoline-2-carboxamide (B1208818) derivatives have been identified as potent antagonists of this receptor.

The antagonistic activity of quinoline-2-carboxamides on the P2X7 receptor is typically evaluated using robust functional assay systems. A common method is the calcium mobilization assay, which measures the influx of Ca²⁺ into cells upon receptor activation. nih.govnih.gov These assays are often conducted in cell lines engineered to express the human P2X7 receptor (h-P2X7R), such as human breast cancer (MCF-7) or human embryonic kidney (HEK-293T) cells. nih.govnih.gov

In these systems, the ability of a test compound to inhibit the Ca²⁺ influx triggered by a known P2X7R agonist, like BzATP, is quantified to determine its inhibitory potency (IC₅₀ value). nih.govnih.gov Furthermore, to assess selectivity, the compounds are counter-screened against other purinergic receptors (e.g., P2X4R, P2Y2R). nih.govnih.gov In-silico modeling is also employed to predict the interactions between the quinoline-carboxamide ligands and the receptor, providing insights into the binding modes and guiding further chemical optimization. nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the quinoline-2-carboxamide scaffold for potent and selective P2X7R antagonism. Research has shown that modifications at various positions on the quinoline ring and the carboxamide moiety significantly influence activity. nih.govnih.govnih.gov

For instance, one study exploring quinoline-carboxamide derivatives found that substitutions on a terminal phenyl ring with groups like -OCF₃, -CF₃, and -CH₃ improved inhibitory potency. nih.govnih.gov The presence of a sulfonate or amide linkage within the molecular structure was also associated with favorable P2X7R inhibition. nih.gov Through such systematic modifications, researchers have identified compounds with high selectivity and potency for the h-P2X7R, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.govnih.gov These optimized antagonists have also been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β, from stimulated human monocytic cells (THP-1), further confirming their functional antagonism at the P2X7 receptor. nih.gov

Table 1: P2X7R Antagonistic Activity of Selected Quinoline-Carboxamide Derivatives This table is interactive. You can sort and filter the data.

Compound ID Description IC₅₀ (µM) for h-P2X7R Reference
1e Pyrazine-carboxamide derivative 0.457 nih.govnih.gov
2f Quinoline-carboxamide derivative 0.566 nih.govnih.gov
2e Quinoline-carboxamide derivative 0.624 nih.govnih.gov
1d Pyrazine-carboxamide derivative 0.682 nih.govnih.gov
2g Quinoline-carboxamide derivative 0.813 nih.govnih.gov
3e Oxadiazole derivative 0.890 nih.govnih.gov
16c 2-chloro-5-adamantyl-quinoline 0.004 nih.govebi.ac.uk

Antagonistic Activity at Metabotropic Glutamate (B1630785) Receptor Type 1 (mGluR1)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system (CNS). jst.go.jp Specifically, the metabotropic glutamate receptor type 1 (mGluR1) has been implicated in various CNS disorders, including neuropathic pain, making it an attractive therapeutic target. jst.go.jpnih.gov

A series of quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated for their antagonistic activity at mGluR1. jst.go.jpnih.gov These studies utilized functional cell-based assays to measure the inhibition of mGluR1 signaling, which is typically coupled to the phospholipase C (PLC) pathway and subsequent increases in intracellular calcium. jst.go.jp

Within this research, compounds featuring various amine and methoxy (B1213986) substitutions on the quinoline ring were explored. One particular derivative, compound 13c (structure not fully disclosed but part of the 2-amino and 2-methoxy quinoline-6-carboxamide series), demonstrated the highest potency with an IC₅₀ value of 2.16 µM against mGluR1. jst.go.jpnih.gov Another specifically named compound in the study was 2-Morpholino-N-propylquinoline-6-carboxamide , highlighting the investigation of structures closely related to the titular compound of this article. jst.go.jp Although the in vivo analgesic effects of the lead compound from this series were modest compared to standard treatments, the findings validate the quinoline carboxamide scaffold as a viable starting point for developing novel mGluR1 negative allosteric modulators (NAMs). jst.go.jp

Table 2: mGluR1 Antagonistic Activity of a Lead Quinoline-6-Carboxamide Derivative This table is interactive. You can sort and filter the data.

Compound ID Description IC₅₀ (µM) against mGluR1 Reference

Mechanistic Insights into Receptor Binding and Modulation

Quinoline-carboxamide derivatives exert their effects by interacting with various biological receptors, demonstrating a capacity for nuanced modulation. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical determinants of pharmacological activity and target specificity. nih.gov For instance, quinoline derivatives featuring a carboxamide moiety have been identified as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain and inflammation pathways. nih.govnih.gov

Further research has highlighted the role of these derivatives as antagonists for other receptors. Certain quinoline-carboxamide series have been investigated for their inhibitory effects on the P2X7 receptor (P2X7R), a ligand-gated ion channel that is overexpressed in various pathological conditions, including cancer. nih.gov The interaction involves specific linkages, such as sulfonate and amide bonds, which contribute to the inhibitory potential. nih.gov Additionally, studies on metabotropic glutamate receptor type 1 (mGluR1) have identified 2-amino and 2-methoxy quinoline-6-carboxamide derivatives as potent antagonists, capable of inhibiting glutamate-induced calcium mobilization in cells. jst.go.jp This antagonism of mGluR1 is a key mechanism being explored for therapeutic intervention in neurological disorders. jst.go.jp

Potential Applications in Neuropathic Pain Research

The modulation of pain-related receptors by quinoline-carboxamide derivatives positions them as promising candidates for neuropathic pain research. The antagonism of the mGluR1 receptor is a significant area of investigation, as this receptor is a crucial component of the central nervous system's excitatory neurotransmission. jst.go.jp A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, including structures with N-propyl amide groups, have been synthesized and evaluated for their mGluR1 antagonistic activities. jst.go.jp

In these studies, compounds with a hydrophobic cyclic amine at the R¹ position and a small secondary amide at the R² and R³ positions showed a significant impact on inhibitory activity against mGluR1. jst.go.jp One of the most potent compounds identified exhibited an IC₅₀ value of 2.16 µM. jst.go.jp When tested in a rat spinal nerve ligation (SNL) model, this compound showed analgesic effects, affirming the potential of this chemical scaffold in developing new treatments for neuropathic pain. jst.go.jp The general antagonism of TRPV1 receptors by quinoline-carboxamides further supports their potential utility in managing pain. nih.govnih.gov

Table 1: mGluR1 Antagonistic Activity of Selected Quinoline-6-Carboxamide Derivatives jst.go.jp

Antibacterial Research and Antimicrobial Spectrum

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. rsc.orgnih.gov Research into quinoline-2-carboxamide and its structural isomers, like quinoline-2-ones, has revealed significant antibacterial properties, addressing the urgent need for new antibiotics to combat rising drug resistance. nih.gov

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the quinoline core have demonstrated a broad spectrum of antibacterial activity. google.comnih.gov Quinolines are recognized for their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The versatility of the quinoline scaffold allows for the development of hybrid compounds designed to target multiple bacterial proteins, potentially leading to broad-spectrum effects. nih.gov For example, certain quinoline-2-one derivatives are noted as wide-spectrum antibiotics effective against a range of bacterial and fungal strains. nih.gov Some polyamine quinoline derivatives have been shown to enhance the activity of existing antibiotics like doxycycline (B596269) against resistant Gram-negative bacteria. researchgate.net

Inhibition of Multidrug-Resistant Organisms like Methicillin-Resistant Staphylococcus aureus (MRSA)

A critical area of research is the activity of quinoline derivatives against multidrug-resistant (MDR) pathogens. nih.govnih.gov Studies have identified quinoline-2-one derivatives with potent antibacterial action against a variety of MDR Gram-positive strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

In one study, several quinoline-2-one derivatives exhibited significant activity, with one compound in particular demonstrating a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.govnih.gov This compound also showed potent antibiofilm activity, reducing MRSA biofilm formation by 79% at a concentration of 0.5x MIC. nih.govnih.gov This dual action against both planktonic cells and biofilms suggests these quinoline compounds could be valuable leads for developing a new class of antibiotics to treat infections caused by drug-resistant Gram-positive bacteria. nih.govnih.gov

Table 2: Antibacterial Activity of a Lead Quinoline-2-one Derivative against Resistant Gram-Positive Strains nih.govnih.gov

Exploration of Other Pharmacological Profiles

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of compounds with a wide array of biological activities. rsc.orgnih.gov Beyond their applications in pain and infectious disease, quinoline derivatives have been extensively explored for other pharmacological uses.

General Overview of Quinoline Bioactivities (e.g., Anticancer, Antiviral, Anti-inflammatory)

Anticancer Activity: Quinoline derivatives are a significant class of anticancer agents. arabjchem.orgbohrium.com Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and cell cycle arrest. arabjchem.orgbohrium.comresearchgate.net These compounds have shown efficacy against numerous cancer cell lines, including those for breast, colon, lung, and renal cancers. arabjchem.orgresearchgate.net Specific molecular targets include topoisomerases, protein kinases, and tubulin polymerization, which are all critical for cancer cell proliferation and survival. bohrium.comnih.gov

Antiviral Activity: The quinoline scaffold has demonstrated remarkable antiviral activity against a wide spectrum of viruses. nih.govnih.gov Derivatives have been found to be potent against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Ebola virus, and various coronaviruses. nih.govnih.gov Their antiviral potential makes them important candidates in the search for new treatments for viral diseases. proquest.comresearchgate.net

Anti-inflammatory Activity: Many quinoline derivatives exhibit potent anti-inflammatory properties. nih.govnih.gov These compounds can target several key enzymes and receptors involved in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and the previously mentioned TRPV1 receptor. nih.govnih.govnih.gov By inhibiting these targets, quinoline-based molecules can reduce inflammation, making them relevant for treating both acute and chronic inflammatory diseases. nih.govrsc.org

Potential Kinase Inhibition and Signaling Pathway Modulation

The quinoline-2-carboxamide scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors, demonstrating potential across a variety of cancer-related signaling pathways. While specific research on the kinase inhibition profile of this compound is not extensively detailed in the available literature, comprehensive studies on analogous quinoline-2-carboxamide derivatives provide compelling evidence for their potential to modulate key kinases involved in cancer progression. These derivatives have been shown to interact with several critical signaling pathways, including those mediated by the P2X7 receptor (P2X7R), Pim-1 kinase, and various receptor tyrosine kinases.

Recent research has identified certain quinoline-carboxamide derivatives as potent antagonists of the P2X7 receptor, a key player in inflammation and cancer progression. nih.gov Activation of P2X7R is linked to the stimulation of several protein kinases, including mitogen-activated protein kinases (MAPK) and the PI3K-Akt signaling pathway. researchgate.net By inhibiting P2X7R, these compounds can indirectly modulate these downstream signaling cascades, which are crucial for cell survival, proliferation, and differentiation. researchgate.net

A study focused on the synthesis and evaluation of novel P2X7R antagonists explored a series of quinoline-6-carboxamide benzenesulfonates. nih.gov While the quinoline group attachment slightly decreased the potency compared to pyrazine (B50134) carboxamide derivatives, several compounds exhibited significant inhibitory activity. nih.gov For instance, the 4-iodo substituted compound 2f was the most potent in this series, with a half-maximal inhibitory concentration (IC50) value of 0.566 μM, representing a seven-fold improvement over the standard inhibitor suramin. nih.gov The 4-fluoro (2e ) and 4-chloro (2g ) analogues also demonstrated comparable potencies with IC50 values of 0.624 μM and 0.813 μM, respectively. nih.gov These findings underscore the potential of the quinoline-carboxamide scaffold in developing selective P2X7R antagonists.

The anti-proliferative effects of these antagonists were also investigated, with some compounds showing a significant reduction in cancer cell growth, indicating the involvement of P2X7R in tumor progression. nih.gov Furthermore, flow cytometry analysis revealed that the most promising compounds could induce apoptotic cell death. nih.gov

Carboxamide-appended quinoline moieties have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. mdpi.com A study analyzing the anticancer potential of quinoline-carboximide derivatives against four different cancer cell lines (MCF-7, CACO, HepG-2, and HCT-116) identified several compounds with good anti-proliferative activities when compared to the standard drug Doxorubicin. mdpi.com

While specific IC50 values for Pim-1 kinase inhibition by these quinoline-2-carboxamide derivatives were not detailed in the available abstract, the study highlights their potential as a promising strategy for cancer treatment by targeting Pim-1 kinase. mdpi.com Further research, including kinetic studies, would be beneficial to fully elucidate their mechanism of action as competitive or non-competitive inhibitors of this key enzyme. nih.gov

The versatility of the quinoline scaffold extends to the inhibition of other critical kinases. For example, derivatives of quinoline-3-carboxamide (B1254982) have been synthesized and evaluated as inhibitors of the ATM (Ataxia Telangiectasia Mutated) kinase, a key mediator of the DNA damage response pathway. nih.govresearchgate.net Furthermore, certain quinoline-based compounds have been designed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are pivotal in cancer cell signaling. N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have also been identified as selective inhibitors of the mutant H1047R phosphoinositide-3-kinase (PI3Kα), indicating that these compounds likely inhibit cell growth by preventing the formation of pAKT and inducing apoptosis. nih.gov

The broad spectrum of kinase inhibition exhibited by various quinoline carboxamide derivatives suggests that this class of compounds holds significant promise for the development of targeted cancer therapies.

Interactive Data Table: P2X7R Inhibitory Activity of Quinoline-6-Carboxamide Derivatives

CompoundSubstitutionIC50 (μM)
2f 4-iodo0.566
2e 4-fluoro0.624
2g 4-chloro0.813
Suramin (Standard) -~3.962

Computational and in Silico Methodologies in N Propylquinoline 2 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Propylquinoline-2-carboxamide research, docking studies are instrumental in understanding how these molecules might interact with specific biological targets, such as enzymes or receptors.

For instance, in the study of quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives, molecular docking was employed to investigate their binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. sci-hub.se The results revealed that some of these derivatives exhibited significant binding energies, suggesting their potential as EGFR inhibitors. sci-hub.se The interactions were often characterized by hydrogen bonds formed between the amine and ketone functional groups of the ligands and amino acid residues within the receptor's active site. sci-hub.se

Similarly, molecular docking studies on other quinoline (B57606) derivatives have been used to predict their binding modes and affinities for targets like HIV reverse transcriptase and various protein kinases. nih.govthaiscience.info These studies help in identifying key structural features responsible for binding and provide a rational basis for designing more potent and selective inhibitors. The binding energies, calculated in kcal/mol, serve as a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Compound ClassTarget ProteinKey Findings
Quinoline-2-carboxamide based chalconesEGFRGood binding energy, potential as EGFR inhibitors. sci-hub.se
Quinoline derivativesHIV Reverse TranscriptaseHigh docking scores, good binding interactions. nih.gov
2-(3-chlorophenyl) quinoline-4-carboxamide derivativesHuman Carbonic Anhydrase I, Protein Kinase A, Kinesin Spindle ProteinInteraction with active site amino acids. thaiscience.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

In the field of quinoline derivatives, QSAR models have been developed to predict various activities, including anticancer and anti-malarial effects. nih.govnih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of molecular descriptors that numerically represent the chemical structure. nih.gov Descriptors can be 2D, such as molecular weight and LogP, or 3D, capturing the spatial arrangement of atoms. nih.gov

Different statistical methods, including Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP), are used to build the QSAR models. nih.govresearchgate.netfrontiersin.org The predictive power of these models is assessed using various statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (q² or R²cv). nih.govresearchgate.net A high R² value indicates a good correlation between the predicted and experimental activities. researchgate.net

For example, a 2D-QSAR study on carbocycle-fused quinoline derivatives as inhibitors of a lymphoblastic leukemia cell line utilized MLR and ANN to develop predictive models. researchgate.net The models helped in designing new molecules with potentially stronger anticancer activity. researchgate.net

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are generated based on the structures of known active compounds and are used in virtual screening to identify new potential ligands from large compound databases.

In the context of this compound and related quinoline structures, pharmacophore modeling can be a powerful tool for discovering novel compounds with desired biological activities. By identifying the key functional groups and their spatial arrangement responsible for activity, researchers can filter large chemical libraries to select a smaller, more focused set of compounds for experimental testing.

While specific studies focusing solely on pharmacophore generation for this compound were not prevalent in the initial search, the principles are widely applied in quinoline chemistry. For instance, understanding the key interactions from molecular docking studies, such as hydrogen bond donors and acceptors, and hydrophobic regions, can directly inform the creation of a pharmacophore model.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that provide a detailed view of the time-dependent behavior of a molecular system, including conformational changes and binding events. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a ligand like this compound interacts with its target protein over time.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., in water at a specific temperature and pressure), researchers can observe whether the ligand remains bound to the active site and identify the key interactions that stabilize the complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to analyze the stability and flexibility of the system. nih.gov

For example, MD simulations have been used to study the stability of various drug-target complexes, providing insights into the binding dynamics that are not captured by static docking poses. nih.gov These simulations can reveal important conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Methods

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.gov Computational models are widely used to predict a range of ADME parameters, reducing the need for extensive and costly experimental testing.

For quinoline derivatives, in silico ADME prediction has been applied to assess properties such as oral bioavailability, plasma protein binding, and potential for crossing the blood-brain barrier. researchgate.netnih.gov These predictions are often based on the physicochemical properties of the molecule, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are collectively known as Lipinski's rule of five. researchgate.net

Various software tools and web servers are available for ADME prediction, employing different algorithms and models. nih.gov For example, the "boiled-egg" model is a graphical method that predicts gastrointestinal absorption and brain penetration based on calculated lipophilicity and polarity. mdpi.com

Table 2: Key ADME Parameters Predicted Computationally

ADME ParameterDescriptionImportance in Drug Discovery
Absorption
Caco-2 PermeabilityPredicts the rate of drug absorption across the intestinal wall. mdpi.comHigh permeability is desirable for orally administered drugs.
Human Intestinal Absorption (HIA)Estimates the percentage of a drug absorbed from the gut.Crucial for determining oral bioavailability.
Distribution
Plasma Protein Binding (PPB)The extent to which a drug binds to proteins in the blood plasma. nih.govAffects the free concentration of the drug available to exert its effect.
Blood-Brain Barrier (BBB) PenetrationThe ability of a drug to cross into the central nervous system.Important for drugs targeting the brain; undesirable for others to avoid CNS side effects.
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts whether a drug will inhibit key metabolic enzymes.Inhibition can lead to drug-drug interactions.
Excretion
Total Clearance (CL)The volume of plasma cleared of a drug per unit time. nih.govDetermines the dosing rate required to maintain a steady-state concentration.

Advanced Research and Development Strategies for Quinoline Carboxamide Derivatives

Prodrug Design and Delivery System Optimization for Enhanced Pharmacological Profiles

A significant challenge in drug development is ensuring that a compound reaches its target in the body in sufficient concentration to be effective. Prodrug design is a key strategy to overcome limitations in a drug's physicochemical and pharmacokinetic properties. nih.govrsc.org A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. nih.govnih.gov This approach can improve a drug's solubility, stability, and ability to cross biological membranes. rsc.orgnih.gov

For quinoline (B57606) derivatives, prodrug strategies are being explored to improve their pharmacological profiles. For instance, the modification of a parent compound into a more water-soluble prodrug can be achieved by adding polar groups like phosphates or amino acids. nih.gov One study detailed the development of a carboxamide derivative with a 143-fold increase in aqueous solubility. nih.gov Another approach involves conjugating the drug to a carrier molecule, such as a polymer like N-(2-hydroxypropyl)-methacrylamide (HPMA), to enhance its solubility and potentially target it to specific tissues. nih.gov

Optimizing drug delivery systems is another critical aspect. This can involve designing formulations that release the drug in a controlled manner over time or developing systems that target specific cells or organs. For quinoline-carboxamides, which have shown potential in treating diseases like cancer and malaria, targeted delivery could enhance efficacy while minimizing side effects. acs.orgnih.gov

A summary of strategies to improve the pharmacological profiles of drug candidates is presented in the table below.

StrategyApproachDesired Outcome
Prodrug DesignChemical modification of the active drug to an inactive form. nih.govnih.govImproved solubility, stability, and membrane permeability. rsc.orgnih.gov
Carrier-Mediated DeliveryConjugation to polymers (e.g., PEG, HPMA) or lipids. nih.govnih.govEnhanced solubility and potential for targeted delivery. nih.gov
Formulation OptimizationDevelopment of controlled-release or targeted formulations.Sustained drug levels and reduced side effects.

Application of Combinatorial Chemistry and High-Throughput Screening in Lead Discovery

The discovery of new drug candidates has been revolutionized by combinatorial chemistry and high-throughput screening (HTS). youtube.comyoutube.com Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This approach is particularly useful for exploring the structure-activity relationships (SAR) of a compound class like quinoline-carboxamides.

Once a library of compounds is synthesized, HTS is used to rapidly test these compounds for a specific biological activity. youtube.comyoutube.com This process is highly automated and can screen thousands of compounds in a short period. youtube.com For quinoline derivatives, HTS has been instrumental in identifying initial "hits"—compounds that show a desired biological effect, such as inhibiting a particular enzyme or killing cancer cells. acs.orgnih.gov

The integration of combinatorial chemistry and HTS significantly accelerates the early stages of drug discovery, enabling researchers to efficiently explore vast chemical spaces to find promising lead compounds. youtube.comnih.gov

TechnologyRole in Lead DiscoveryKey Advantages
Combinatorial ChemistryRapidly generates large libraries of diverse compounds. nih.govEfficiently explores structure-activity relationships.
High-Throughput Screening (HTS)Quickly tests thousands of compounds for biological activity. youtube.comyoutube.comAccelerates the identification of "hit" compounds. youtube.com

Medicinal Chemistry Approaches for Lead Optimization and Compound Improvement

Once a "hit" compound is identified through screening, medicinal chemistry plays a crucial role in transforming it into a viable drug candidate through a process called lead optimization. researchgate.net This involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. acs.orgnih.gov

For quinoline-carboxamide derivatives, medicinal chemists employ various strategies to optimize their properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into which parts of the molecule are essential for its biological activity. nih.govnih.gov By making systematic changes to different parts of the quinoline scaffold and the carboxamide side chain, researchers can enhance the desired activity. For example, in the development of antimalarial quinoline-4-carboxamides, modifications to the R1, R2, and R3 substituents on the quinoline ring led to significant improvements in potency and metabolic stability. acs.orgnih.gov

Computational tools, such as in silico docking studies, are also increasingly used to guide lead optimization. nih.gov These methods can predict how a compound will bind to its target protein, allowing chemists to design modifications that are more likely to improve its affinity and efficacy. nih.gov For instance, docking studies were used to understand how a potent quinoline derivative inhibited transthyretin amyloidogenesis. nih.gov

The iterative process of designing, synthesizing, and testing new analogs is central to lead optimization. This approach has led to the development of highly potent and selective quinoline-carboxamide derivatives with improved drug-like properties. nih.govresearchgate.net

ApproachDescriptionGoal
Structure-Activity Relationship (SAR) StudiesSystematic modification of the chemical structure to understand the impact on biological activity. nih.govnih.govIdentify key structural features for potency and selectivity. nih.gov
In Silico DockingComputational modeling to predict the binding of a compound to its target. nih.govGuide the design of more effective analogs. nih.gov
Analog Synthesis and TestingIterative cycle of creating and evaluating new derivatives.Improve overall pharmacological profile.

Future Directions and Emerging Paradigms in N Propylquinoline 2 Carboxamide Research

Exploration of Novel Biological Targets and Therapeutic Areas

Research into the broader family of quinoline (B57606) carboxamides has revealed a wide spectrum of biological activities, suggesting promising avenues for N-Propylquinoline-2-carboxamide. The exploration of new molecular targets is a key priority for expanding its therapeutic applications.

Based on the activity of related compounds, several potential biological targets for this compound are under consideration. These include enzymes central to inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB). Furthermore, the demonstrated anticancer properties of some quinoline derivatives point toward potential activity against targets like Epidermal Growth Factor Receptor (EGFR) and other protein kinases involved in tumorigenesis. sci-hub.senih.gov

A significant area of future investigation lies in infectious diseases. Studies on substituted quinoline-2-carboxamides have shown notable antimycobacterial activity, with some analogues demonstrating higher efficacy against Mycobacterium tuberculosis than standard drugs like isoniazid. nih.govnih.gov This suggests that this compound could be a valuable scaffold for developing new treatments for tuberculosis. Additionally, the role of other quinoline derivatives as P2X7 receptor antagonists opens up possibilities for treating conditions like cancer and inflammatory disorders. nih.gov The established anti-malarial and anti-viral activity of the quinoline core further broadens the scope of potential applications. nih.govnih.gov

Future research will likely involve extensive screening against a panel of biological targets to elucidate the specific mechanism of action of this compound and identify its most promising therapeutic uses.

Development of Sustainable and Efficient Synthetic Pathways for Industrial-Scale Production

As research progresses from laboratory-scale investigation to potential clinical application, the development of sustainable and efficient manufacturing processes becomes critical. The principles of "green chemistry" are increasingly guiding the synthesis of pharmaceuticals, aiming to reduce environmental impact and improve economic viability. ispe.orgmdpi.com

Synthetic MethodDescriptionPotential for Industrial Scale
Pfitzinger ReactionCondensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid.Generally efficient, but can be hampered by resinous byproducts, complicating purification.
Doebner-von Miller ReactionReaction of an α,β-unsaturated carbonyl compound with an aniline (B41778).A versatile method, with modern variations offering improved yields and milder conditions.
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.Often provides good yields and clean reactions, making it suitable for scale-up.
Combes SynthesisAcid-catalyzed reaction of an aniline with a β-diketone.A straightforward method for certain substitution patterns.

Future development will focus on optimizing these routes by incorporating green chemistry principles. pfizer.cominstituteofsustainabilitystudies.com This includes the use of safer, renewable solvents like ethanol (B145695) or water, the application of catalytic reactions to minimize waste, and the design of one-pot or continuous-flow processes to improve efficiency and reduce energy consumption. fda.govpharmaceutical-technology.com For instance, developing a process that avoids costly purification steps like column chromatography, as demonstrated in the synthesis of some related chalcone (B49325) derivatives, would be a significant advancement for industrial-scale production. sci-hub.se

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly reducing the time and cost of development. mdpi.com

For this compound, AI and ML offer several exciting future directions:

De Novo Design: Generative AI models can design novel molecules from the ground up. technologynetworks.com By training on libraries of known active compounds, these models can propose new quinoline-2-carboxamide (B1208818) derivatives with optimized properties, such as enhanced target affinity, improved metabolic stability, or reduced toxicity.

Predictive Modeling: ML algorithms can be trained to predict the physicochemical and biological properties of a molecule based on its structure. researchgate.net This includes predicting target binding affinity, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates.

Structure-Activity Relationship (SAR) Analysis: AI can rapidly analyze the SAR of a series of compounds, identifying which structural modifications lead to improved biological activity. For example, ML models have been successfully used to design quinoline-based hybrids for indications like cancer, demonstrating their utility in this chemical space. mdpi.com

AI/ML ApplicationObjectivePotential Impact on this compound Research
Generative ChemistryCreate novel, synthesizable molecules with desired properties.Rapidly generate a virtual library of new analogues for screening. technologynetworks.com
Predictive Modeling (QSAR, ADMET)Forecast biological activity and pharmacokinetic properties.Prioritize synthetic efforts and reduce late-stage failures. nih.gov
Retrosynthetic AnalysisPlan efficient synthetic routes to target molecules.Accelerate the "Make" phase of the design-make-test-analyze cycle.
Target IdentificationAnalyze biological data to propose novel drug targets.Uncover new therapeutic areas and mechanisms of action. mdpi.com

The integration of these AI tools will enable a more rational, data-driven approach to designing the next generation of drugs based on the this compound scaffold.

Collaborative Research Initiatives Addressing Global Health Challenges

The complex and costly nature of drug development, coupled with the urgency of global health crises like antimicrobial resistance (AMR), necessitates collaborative research models. nih.gov Public-private partnerships (PPPs) that bring together academic institutions, government agencies, non-profit organizations, and pharmaceutical companies are essential for advancing new therapies. nih.govazolifesciences.comfrostbrowntodd.com

The World Health Organization (WHO) has identified AMR as a major threat to global health, creating a Global Action Plan to combat it. who.int This plan emphasizes the need for increased investment in research and development of new medicines, diagnostics, and vaccines. who.intreactgroup.org Initiatives like the Tripartite collaboration (now Quadripartite, including the UN Environment Programme) aim to coordinate efforts across human, animal, and environmental health sectors. reactgroup.orgtandfonline.com

Given the observed antimycobacterial potential of quinoline-2-carboxamides, this compound and its derivatives could become part of the solution to the AMR crisis. nih.gov Advancing such a compound through the development pipeline would likely require a collaborative effort. These partnerships can pool financial resources, share data and compound libraries, and leverage diverse expertise to overcome the high-risk, high-cost barriers of antibiotic development. nih.govcommonwealthfund.org Future progress for this compound in addressing global health challenges will depend on its inclusion in these larger, collaborative frameworks dedicated to bringing urgently needed medicines to patients worldwide. fairfuturefoundation.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.